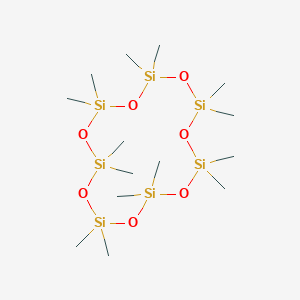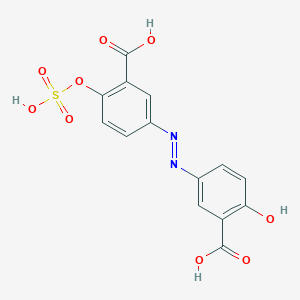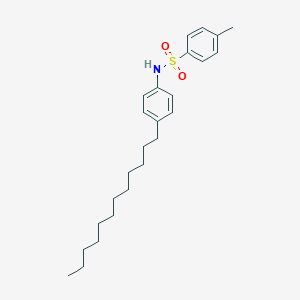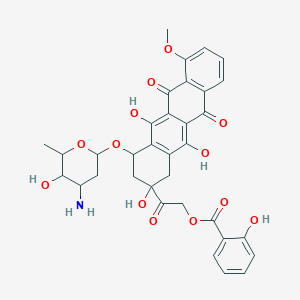
14-Salicyloyldaunorubicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Salicyloyldaunorubicin, also known as SDZ-280-428, is a semi-synthetic derivative of the anthracycline antibiotic daunorubicin. This compound has been extensively studied for its potential as an anticancer agent due to its unique chemical structure and mechanism of action. In
Mecanismo De Acción
The mechanism of action of 14-Salicyloyldaunorubicin involves its ability to intercalate into DNA and inhibit topoisomerase II activity, leading to DNA damage and ultimately cell death. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, further contributing to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer effects, 14-Salicyloyldaunorubicin has been shown to have other biochemical and physiological effects. Studies have demonstrated its ability to modulate the immune system, leading to enhanced immune responses against cancer cells. It has also been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 14-Salicyloyldaunorubicin for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potent anticancer activity and unique mechanism of action make it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation is that its use in lab experiments is limited by its potential toxicity and side effects.
Direcciones Futuras
For research include the development of targeted delivery methods, combination therapy, and further studies to better understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
The synthesis of 14-Salicyloyldaunorubicin involves the modification of the daunorubicin molecule by adding a salicylic acid group to the C-14 position. This process is carried out through a series of chemical reactions, including acylation and reduction, to produce the final compound. The synthesis method has been well-established and optimized over the years, allowing for the production of large quantities of 14-Salicyloyldaunorubicin for research purposes.
Aplicaciones Científicas De Investigación
The potential of 14-Salicyloyldaunorubicin as an anticancer agent has been extensively studied in scientific research. In vitro studies have shown that this compound has potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. In vivo studies have also demonstrated its efficacy in reducing tumor growth and increasing survival rates in animal models.
Propiedades
Número CAS |
116782-68-4 |
|---|---|
Nombre del producto |
14-Salicyloyldaunorubicin |
Fórmula molecular |
C34H33NO13 |
Peso molecular |
663.6 g/mol |
Nombre IUPAC |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C34H33NO13/c1-14-28(38)18(35)10-23(47-14)48-21-12-34(44,22(37)13-46-33(43)15-6-3-4-8-19(15)36)11-17-25(21)32(42)27-26(30(17)40)29(39)16-7-5-9-20(45-2)24(16)31(27)41/h3-9,14,18,21,23,28,36,38,40,42,44H,10-13,35H2,1-2H3 |
Clave InChI |
KLMZCYMMWMOKFU-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
Sinónimos |
14-salicyloyldaunorubicin 14-salicyloylrubomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



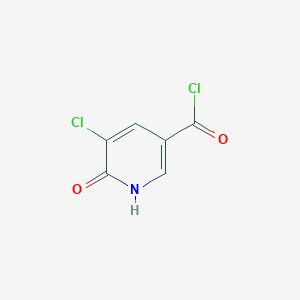
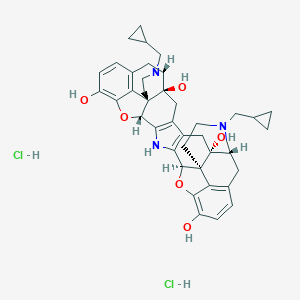
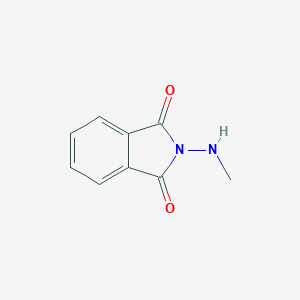
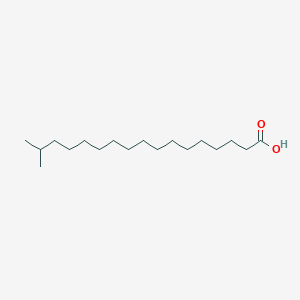
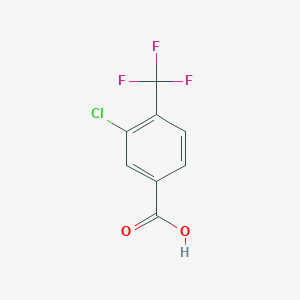
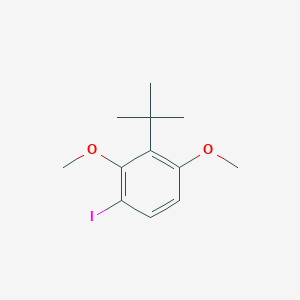

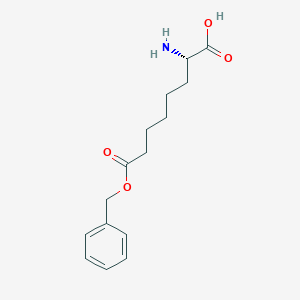
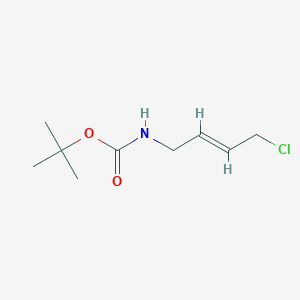
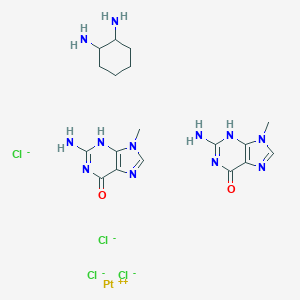
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
